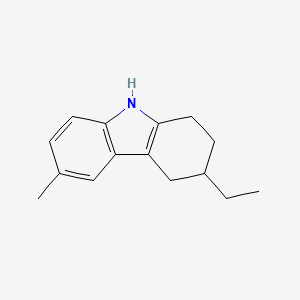

3-Ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol

Übersicht

Beschreibung

3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic aromatic compound with a molecular formula of C15H19N It is a derivative of carbazole, which is known for its tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole has garnered attention for its potential as a therapeutic agent. Research indicates that carbazole derivatives exhibit various biological activities including:

- Antiviral Activity : Studies have shown that carbazole derivatives can inhibit viral replication in several viruses such as HIV and HCV. The mechanism often involves interference with viral enzymes or host cell receptors .

- Anticancer Properties : Compounds within the carbazole family have demonstrated anticancer effects through mechanisms such as apoptosis induction and inhibition of cell proliferation. Research has highlighted their potential in targeting specific cancer pathways .

CRTH2 Receptor Antagonism

The compound has been identified as a CRTH2 receptor antagonist. This receptor is involved in mediating allergic responses and inflammation. As such, 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole may be useful in developing treatments for:

- Allergic asthma

- Chronic obstructive pulmonary disease (COPD)

- Inflammatory bowel diseases

These therapeutic applications are based on its ability to inhibit the binding of prostaglandin D2 (PGD2) to the CRTH2 receptor, which plays a crucial role in allergic inflammation .

Organic Synthesis

In synthetic organic chemistry, 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations including:

- Substitution Reactions : The compound can undergo electrophilic aromatic substitution to introduce functional groups that enhance its reactivity.

- Formation of Derivatives : It can be modified to create derivatives with tailored properties for specific applications in pharmaceuticals and materials science.

Material Science

Research into the use of carbazole derivatives in material science has shown promise in developing organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electronic properties. The ability to tune their optical characteristics through structural modifications makes them suitable candidates for advanced materials .

Case Study 1: Antiviral Activity

A study published in PMC discusses the antiviral properties of various carbazole derivatives against HIV and HCV. The research highlights that modifications in the alkyl side chains significantly affect the antiviral efficacy of these compounds. Specifically, derivatives with longer alkyl chains exhibited enhanced activity against viral replication .

Case Study 2: CRTH2 Antagonism

In a patent describing novel tetrahydrocarbazole derivatives as CRTH2 antagonists, it was demonstrated that these compounds effectively reduced symptoms associated with allergic conditions in animal models. This research supports the potential application of 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole in treating chronic inflammatory diseases .

Wirkmechanismus

Target of Action

It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that these compounds may interact with a variety of cellular targets.

Mode of Action

The oxidation of substituted tetrahydrocarbazoles can lead to the formation of various products depending on the nature of the selected oxidant . This suggests that the compound may interact with its targets in a manner that depends on the specific conditions of the reaction.

Biochemical Pathways

The oxidation of substituted tetrahydrocarbazoles can lead to the formation of various products depending on the nature of the selected oxidant . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that these compounds may have a variety of molecular and cellular effects.

Action Environment

It is known that the oxidation of substituted tetrahydrocarbazoles can lead to the formation of various products depending on the nature of the selected oxidant . This suggests that environmental factors such as the presence of different oxidants may influence the compound’s action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the condensation of phenylhydrazine with cyclohexanone to form the corresponding imine. This is followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. The final step involves the alkylation of tetrahydrocarbazole to introduce the ethyl and methyl groups at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of selective crystallization and purification techniques is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it to more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

Oxidation: Carbazolones and benzazonine-diones.

Reduction: Saturated carbazole derivatives.

Substitution: Various substituted carbazole derivatives, depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carbazole: The parent compound with a similar tricyclic structure.

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A derivative with an amine group at position 1.

Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: A derivative with a methoxy group and a carboxylate ester.

Uniqueness

3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and therapeutic agents.

Biologische Aktivität

Overview

3-Ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with notable biological activities. Its structure features a tricyclic arrangement that includes two benzene rings and a nitrogen-containing five-membered ring. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, immunology, and infectious diseases.

- Molecular Formula : C15H19N

- Molecular Weight : 213.32 g/mol

- CAS Number : 1423505-88-7

Biological Activities

The biological activities of 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole and its derivatives include:

- Anticancer Activity : Various studies have indicated that this compound exhibits significant anticancer properties. Research shows that it can inhibit the growth of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Properties : The compound has demonstrated antiviral activity against several viruses. For instance, derivatives of carbazole have been shown to inhibit viral replication effectively .

- Anti-inflammatory Effects : It acts as an antagonist of the CRTH2 receptor, which is involved in allergic responses and inflammation. This mechanism makes it a candidate for treating conditions such as asthma and allergic rhinitis .

- Antimicrobial Activity : The compound also exhibits antibacterial and antifungal activities, making it useful in developing new antimicrobial agents.

- Hypoglycemic and Hypolipidemic Effects : Research indicates potential for managing blood sugar levels and lipid profiles, suggesting its utility in metabolic disorders.

The biological activity of 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole is attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound binds to specific receptors (e.g., CRTH2) to modulate immune responses.

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and viral replication.

- Oxidative Metabolism : The oxidation of tetrahydrocarbazoles can yield various biologically active metabolites that enhance their therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole, it is essential to compare it with structurally related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Carbazole | Anticancer, Antiviral | Parent compound; broader structural variants |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Anticancer | Contains an amine group enhancing activity |

| Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | Antimicrobial | Methoxy group increases solubility |

Case Studies

Several studies have highlighted the efficacy of 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole in treating specific diseases:

- Cancer Treatment : A study demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .

- Asthma Management : Clinical trials showed that CRTH2 antagonists derived from this compound improved lung function and reduced asthma symptoms in patients with allergic asthma .

- Antiviral Studies : Research indicated that certain derivatives exhibited IC50 values lower than traditional antiviral drugs against specific viral strains .

Eigenschaften

IUPAC Name |

3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14(12)16-15/h4,6,8,11,16H,3,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAAOOSUXGCTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.